N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonyl derivative, which is a class of organic compounds used in medicine and agriculture . The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an organic substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl derivatives are generally synthesized through substitution reactions involving sulfonyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonyl groups can influence properties like solubility and reactivity .Scientific Research Applications
Biological Activity and Potential Applications
PNMT Inhibitory Potency and Selectivity :Compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide have been evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showing significant selectivity and potency. These inhibitors have been predicted to penetrate the blood-brain barrier, indicating potential for central nervous system applications (Grunewald et al., 2005).
Sulfonamide Hybrids :The sulfonamide group, a key feature in the compound , is part of a wide variety of pharmacological agents with activities such as antibacterial, anti-carbonic anhydrase, antitumor, and others. Recent advances in sulfonamide hybrids have been explored, highlighting the diverse biological activities these compounds can exhibit (Ghomashi et al., 2022).
Anticancer Potential :A study on aromatic sulfonamides containing a condensed piperidine moiety, which shares structural similarities with the compound , demonstrated potential oxidative stress-inducing anticancer activities. These compounds showed cytotoxic effects on various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Madácsi et al., 2013).
Bioconversion and Metabolite Preparation :In drug metabolism studies, similar compounds have been subjected to bioconversion processes to generate mammalian metabolites. This approach facilitates the structural characterization of metabolites, which is crucial for understanding the pharmacokinetics and dynamics of drug candidates (Zmijewski et al., 2006).
CNS Disorders Treatment :Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar in structural functionality to the compound , has indicated their potential as selective 5-HT7 receptor ligands or multifunctional agents. This suggests a possibility for their application in the treatment of complex diseases affecting the central nervous system (Canale et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.